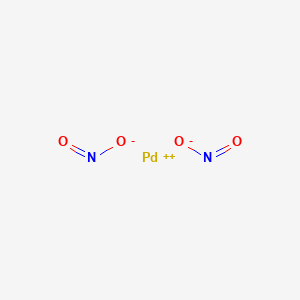
Palladium nitrite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium nitrite is an inorganic compound with the chemical formula Pd(NO2)2. It is a coordination complex where palladium is bonded to nitrite ligands. This compound is known for its applications in catalysis and material science due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Palladium nitrite can be synthesized through various methods. One common method involves the reaction of palladium chloride with sodium nitrite in an aqueous solution. The reaction is typically carried out at room temperature and results in the formation of this compound as a precipitate.
Another method involves the direct reaction of palladium metal with nitrogen dioxide gas. This reaction requires elevated temperatures and results in the formation of this compound along with other nitrogen oxides.
Industrial Production Methods
Industrial production of this compound often involves the use of palladium nitrate as a precursor. Palladium nitrate can be prepared by dissolving palladium metal in nitric acid, followed by crystallization. The palladium nitrate is then reacted with sodium nitrite to produce this compound.
化学反应分析
Types of Reactions
Palladium nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form palladium nitrate.
Reduction: It can be reduced to palladium metal using reducing agents such as hydrogen gas.
Substitution: this compound can undergo ligand exchange reactions where the nitrite ligands are replaced by other ligands such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas or hydrazine can be used as reducing agents.
Substitution: Ligand exchange reactions often involve the use of aqueous solutions of the desired ligands.
Major Products Formed
Oxidation: Palladium nitrate.
Reduction: Palladium metal.
Substitution: Palladium complexes with different ligands, such as palladium chloride or palladium acetate.
科学研究应用
Palladium nitrite has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Material Science: this compound is used in the synthesis of advanced materials, including nanoparticles and thin films.
Environmental Chemistry: It is used in the removal of nitrogen oxides from industrial emissions through catalytic reduction processes.
Biomedical Research: this compound is being explored for its potential use in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism of action of palladium nitrite in catalytic processes involves the activation of the nitrite ligands, which facilitates various chemical transformations. The palladium center acts as a catalyst by providing a site for the reactants to interact, thereby lowering the activation energy of the reaction. The nitrite ligands can participate in redox reactions, further enhancing the catalytic activity of the compound.
相似化合物的比较
Similar Compounds
Palladium nitrate (Pd(NO3)2): Similar to palladium nitrite, palladium nitrate is used in catalysis and material science. palladium nitrate is more commonly used in oxidation reactions.
Palladium chloride (PdCl2): Palladium chloride is another palladium complex used in catalysis. It is often used in carbon-carbon coupling reactions, such as the Suzuki-Miyaura reaction.
Palladium acetate (Pd(OAc)2): Palladium acetate is widely used in organic synthesis, particularly in cross-coupling reactions.
Uniqueness of this compound
This compound is unique due to its ability to participate in both oxidation and reduction reactions. This dual functionality makes it a versatile catalyst in various chemical processes. Additionally, the nitrite ligands in this compound can undergo ligand exchange reactions, allowing for the synthesis of a wide range of palladium complexes with different properties.
属性
CAS 编号 |
18608-81-6 |
|---|---|
分子式 |
N2O4Pd |
分子量 |
198.43 g/mol |
IUPAC 名称 |
palladium(2+);dinitrite |
InChI |
InChI=1S/2HNO2.Pd/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
InChI 键 |
AEPKDRAICDFPEY-UHFFFAOYSA-L |
规范 SMILES |
N(=O)[O-].N(=O)[O-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


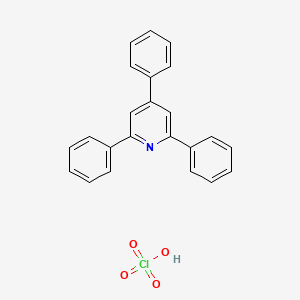
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
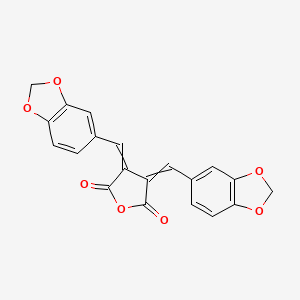
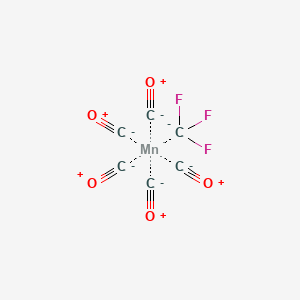
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)
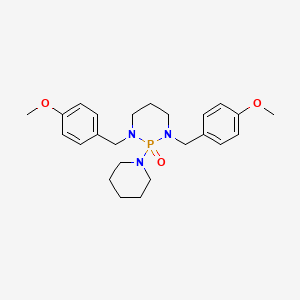
![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

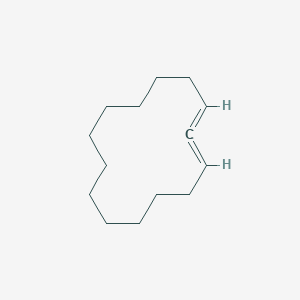
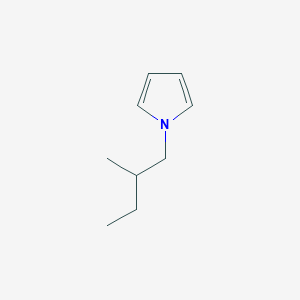
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
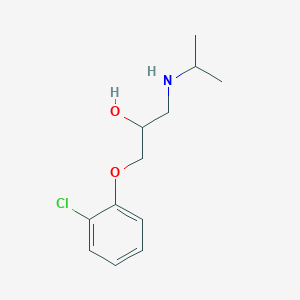
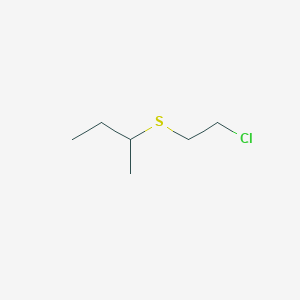
![2-[cyclopentyl(propyl)amino]ethyl 2,2-diphenylacetate](/img/structure/B14707507.png)
